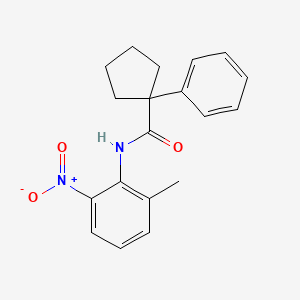

N-(2-methyl-6-nitrophenyl)-1-phenylcyclopentane-1-carboxamide

Description

N-(2-methyl-6-nitrophenyl)-1-phenylcyclopentane-1-carboxamide is a synthetic organic compound featuring a cyclopentane core substituted at the 1-position with a phenyl group and a carboxamide moiety. The carboxamide’s nitrogen is further substituted with a 2-methyl-6-nitrophenyl group. The molecular formula is C₁₉H₁₉N₂O₃, with a calculated molecular weight of 323.37 g/mol. The nitro group at the 6-position and methyl group at the 2-position create electronic and steric effects that may modulate solubility, stability, and intermolecular interactions .

Properties

IUPAC Name |

N-(2-methyl-6-nitrophenyl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-14-8-7-11-16(21(23)24)17(14)20-18(22)19(12-5-6-13-19)15-9-3-2-4-10-15/h2-4,7-11H,5-6,12-13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJZAACTXGTLLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)C2(CCCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-6-nitrophenyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 2-methyl-6-nitroaniline with 1-phenylcyclopentanecarboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-6-nitrophenyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

Substitution: Nucleophiles such as hydroxide ions or amines.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

Reduction: 2-methyl-6-aminophenyl-1-phenylcyclopentane-1-carboxamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 1-phenylcyclopentanecarboxylic acid and 2-methyl-6-nitroaniline.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

N-(2-methyl-6-nitrophenyl)-1-phenylcyclopentane-1-carboxamide serves as a versatile building block in organic synthesis. Its structural features allow for the development of more complex molecules through various chemical reactions, including substitution and functionalization.

| Reaction Type | Description | Example Products |

|---|---|---|

| Reduction | Converts nitro groups to amines | 2-amino-1-phenylcyclopentane |

| Hydrolysis | Yields carboxylic acids and amines | 1-phenylcyclopentanecarboxylic acid |

| Substitution | Introduces different nucleophiles at the aromatic ring | Various substituted phenyl derivatives |

Pharmacological Properties

Research has indicated that this compound possesses several pharmacological properties. It has been explored for its potential anti-inflammatory and anticancer activities. The compound's nitro group can undergo bioreduction, leading to reactive intermediates that may interact with biological macromolecules.

Mechanisms of Action

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown the ability to inhibit butyrylcholinesterase, which is relevant in neurodegenerative diseases such as Alzheimer's.

- Reactive Intermediate Formation : The reduction of the nitro group can lead to oxidative stress, influencing cellular responses.

- Molecular Interactions : Studies suggest significant interactions with target proteins, affecting their stability and activity.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. Results indicated a significant reduction in cell death and markers of oxidative damage compared to controls, suggesting its potential as a neuroprotective agent.

Case Study 2: Anticancer Activity

In another study, the compound was tested against various cancer cell lines. It demonstrated selective cytotoxicity towards tumor cells while sparing normal cells, indicating its potential for targeted cancer therapy.

Industrial Applications

This compound is also being explored for its utility in developing new materials and catalysts. Its unique chemical structure allows it to participate in various catalytic processes, potentially leading to more efficient synthetic pathways in industrial applications.

Mechanism of Action

The mechanism of action of N-(2-methyl-6-nitrophenyl)-1-phenylcyclopentane-1-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, if it exhibits anticancer activity, it may inhibit specific enzymes involved in cell proliferation or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Core Structure and Substituent Effects

The compound’s cyclopentane carboxamide core distinguishes it from acetamide-based analogs. For example, N-(2-Methyl-6-nitrophenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8v) shares the 2-methyl-6-nitrophenyl substituent but features an acetamide backbone with a sulfanyl-linked oxadiazole-indole moiety.

In contrast, N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide () shares the cyclopentane carboxamide core but substitutes the nitro group with a 4-methoxy group. The methoxy group’s electron-donating nature improves solubility compared to the nitro group’s electron-withdrawing effects, as reflected in its lower molecular weight (295.38 g/mol ) .

Physicochemical Properties

The nitro group in the target compound likely reduces aqueous solubility compared to methoxy-substituted analogs.

Data Table: Structural and Functional Comparison

Biological Activity

N-(2-methyl-6-nitrophenyl)-1-phenylcyclopentane-1-carboxamide is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Synthesis

The compound features a cyclopentane ring substituted with a phenyl group and a carboxamide group, along with a nitro-substituted phenyl ring. The synthesis typically involves multiple steps, including:

- Formation of Key Intermediates : Starting from 2-methyl-6-nitroaniline, which undergoes acylation to introduce the carboxamide functionality.

- Cyclization : The reaction of the intermediate with cyclopentanone leads to the formation of the cyclopentane structure.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects such as:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : It can bind to receptors, altering their activity and influencing signaling pathways.

Biological Activity

Research has indicated several potential biological activities for this compound:

- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antimicrobial Properties : Preliminary tests indicate effectiveness against certain bacterial strains.

- Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have shown promise, warranting further exploration.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Reduction in cytokine levels | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxic effects on various cancer cell lines |

Case Study Example

A recent study published in a peer-reviewed journal explored the anticancer properties of this compound. The researchers treated several cancer cell lines with varying concentrations of the compound and observed significant reductions in cell viability, particularly in breast cancer cells. The study concluded that the compound's mechanism might involve apoptosis induction and cell cycle arrest at the G2/M phase.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.